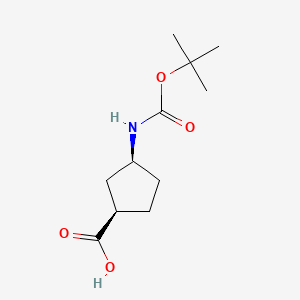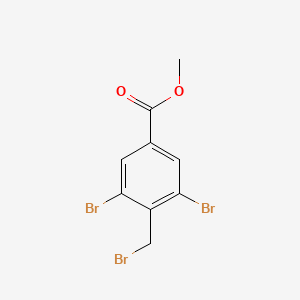
Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Overview
Description
“Methyl 3,5-dibromo-4-(bromomethyl)benzoate” is a chemical compound with the IUPAC name “methyl 3,5-bis(bromomethyl)benzoate”. It has a molecular weight of 322 and its InChI code is 1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzoate core with bromomethyl groups at the 3 and 5 positions . The ester group is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
“this compound” is a solid under normal conditions . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : Methyl 4-(bromomethyl)benzoate, a related compound, was synthesized from methyl 4-methylbenzoate and N-bromosuccinimide under specific conditions, achieving a high yield of 90.5% (Bi Yun-mei, 2012).
- Applications in Sugar Synthesis : The compound was used in synthesizing d-forosamine, a component of unsaturated sugars, indicating its utility in complex organic syntheses (H. H. Baer & Zaher S. Hanna, 1981).
- Role in Antibacterial Compounds : Research on marine algae identified bromophenols with structural similarities to Methyl 3,5-dibromo-4-(bromomethyl)benzoate, demonstrating antibacterial properties (N. Xu et al., 2003).
- Cytostatic and Trichomonacide Activities : Compounds structurally related have shown potent cytostatic and trichomonacide activities in biological testing, highlighting potential medical applications (L. Iturrino et al., 1987).
- Polymerization Studies : Alkali 4-(bromomethyl)benzoate, a related compound, was used to study thermal reactions in polymer science, shedding light on its potential applications in materials science (Mari Inoki et al., 1997).
Biological and Environmental Applications
- Natural Product Synthesis : The compound was synthesized as part of efforts to create natural products, showing its significance in the synthesis of biologically active substances (Yusuf Akbaba et al., 2010).
- Environmental Transformations : The study of halogenated aromatic aldehydes by anaerobic bacteria revealed the potential environmental impact and transformation pathways of compounds like this compound (A. Neilson et al., 1988).
Chemical Structure and Properties
- X-Ray Structure Determinations : Detailed structural analysis of bromo- and bromomethyl-substituted benzenes, closely related to the subject compound, provides insights into the molecular structure and interactions (P. Jones et al., 2012).
- Crystal Structure Comparisons : Comparisons of crystal structures of bromo-hydroxy-benzoic acid derivatives offer a deeper understanding of the molecular geometry and potential reactivity of this compound (P. A. Suchetan et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 3,5-dibromo-4-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYJSLZNYDHTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

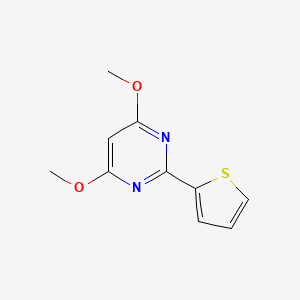
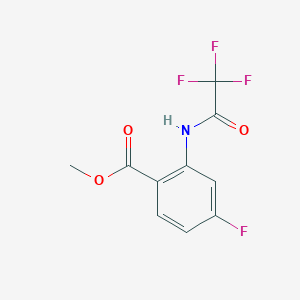

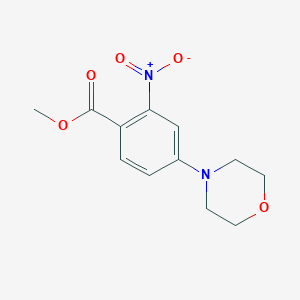
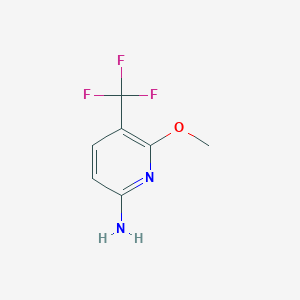
![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
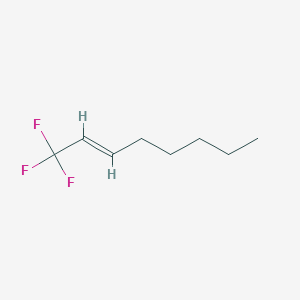
![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)
![[1,1':4',1''-Terphenyl]-4,4''-diol](/img/structure/B3041907.png)

